molecular formula C6H8N4O2 B2648160 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 1518364-52-7

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No. B2648160
CAS RN: 1518364-52-7
M. Wt: 168.156
InChI Key: DIUIDOTYHSITMG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C5H8N4 . It is also known by other names such as Tetramethylenetetrazole .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine involves several steps. One method involves the condensation of 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine consists of a tetrazole ring fused with a pyridine ring . The molecular weight of the compound is 124.14 .

Scientific Research Applications

Synthesis and Characterization

  • Multicomponent Synthesis

    A study detailed the iodine-catalyzed, one-pot synthesis of 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids, showcasing a promising approach for the synthesis of tetrazolopyrimidines under mild conditions, highlighting the simplicity and eco-friendliness of the method (Zeng, Ren, & Cai, 2011).

  • Novel Compounds Synthesis

    Research into pyrazolo[3,4-b]pyridines as potent and selective inhibitors of A1 adenosine receptors, utilized derivatives of the chemical structure for the synthesis of compounds with high affinity and selectivity (Manetti et al., 2005).

  • DNA Interaction Studies

    Nickel(II), copper(II), and zinc(II) complexes of pyridine-based tetrazolo[1,5-a]pyrimidine ligands were synthesized and characterized, showing significant luminescence and potential for DNA binding, suggesting applications in bioimaging and therapeutic agents (Haleel et al., 2014).

  • Photoluminescence Properties

    A study on d(10) coordination polymers based on tetrazolo[1,5-a]pyridine ligands demonstrated improved catalytic activity and photoluminescence, indicating their potential in materials science applications (Wang et al., 2016).

  • Antimicrobial Activity

    The synthesis of 7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates was explored for their antimicrobial properties, showcasing the potential for developing new antimicrobial agents (Gein et al., 2009).

properties

IUPAC Name

5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c11-6(12)4-1-2-10-5(3-4)7-8-9-10/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUIDOTYHSITMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=N2)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid

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